![molecular formula C23H23NOS B5127194 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide](/img/structure/B5127194.png)
2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide
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Overview
Description
2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It may also have an effect on the expression of certain genes that are involved in cell growth and division.
Biochemical and Physiological Effects:
2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, it may be useful to investigate its potential side effects and toxicity to better understand its safety profile.
Synthesis Methods
The synthesis of 2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide involves the reaction of 2-bromoacetophenone, thioanisole, and 3-phenylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The resulting product is purified using column chromatography.
Scientific Research Applications
2-phenyl-N-(3-phenylpropyl)-2-(phenylthio)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-phenyl-N-(3-phenylpropyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c25-23(24-18-10-13-19-11-4-1-5-12-19)22(20-14-6-2-7-15-20)26-21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTXTVUJRNVILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(3-phenylpropyl)-2-(phenylsulfanyl)acetamide |
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